2-fluorobut-3-en-1-amine hydrochloride 2-fluorobut-3-en-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2408964-06-5
VCID: VC11597535
InChI:
SMILES:
Molecular Formula: C4H9ClFN
Molecular Weight: 125.6

2-fluorobut-3-en-1-amine hydrochloride

CAS No.: 2408964-06-5

Cat. No.: VC11597535

Molecular Formula: C4H9ClFN

Molecular Weight: 125.6

Purity: 95

* For research use only. Not for human or veterinary use.

2-fluorobut-3-en-1-amine hydrochloride - 2408964-06-5

Specification

CAS No. 2408964-06-5
Molecular Formula C4H9ClFN
Molecular Weight 125.6

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-Fluorobut-3-en-1-amine hydrochloride is systematically named according to IUPAC guidelines, reflecting its fluorine substitution at the second carbon, a double bond between carbons 3 and 4, and the amine group at position 1. The SMILES notation for the free base (2-fluorobut-3-en-1-amine) is C=CC(F)CN, while the hydrochloride form incorporates a chloride ion. The compound’s molecular formula, C₄H₉ClFN, confirms the presence of four carbon atoms, nine hydrogens, one chlorine, one fluorine, and one nitrogen atom.

Table 1: Key Identifiers of 2-Fluorobut-3-en-1-amine Hydrochloride

PropertyValueSource
CAS No.2408964-06-5
Molecular FormulaC₄H₉ClFN
Molecular Weight125.6 g/mol
Purity≥95%
Synonyms2-Fluoro-3-buten-1-amine HCl

Structural and Stereochemical Features

Synthesis and Manufacturing

Synthetic Route

The synthesis of 2-fluorobut-3-en-1-amine hydrochloride involves two primary steps:

  • Preparation of 2-Fluorobut-3-en-1-amine: This intermediate is typically synthesized via nucleophilic substitution or fluorination of a precursor alkene amine.

  • Salt Formation: Treatment of the free amine with hydrochloric acid under controlled conditions yields the hydrochloride salt.

The reaction is exothermic and requires cooling to prevent decomposition. The final product is purified through recrystallization or column chromatography, achieving a purity of ≥95%.

Optimization Challenges

Key challenges include minimizing byproducts from incomplete fluorination and ensuring stereochemical purity. Solvent choice (e.g., dichloromethane or ethanol) impacts yield, with polar aprotic solvents favoring salt formation.

Physicochemical Properties

Lipophilicity and Solubility

Fluorinated amines like 2-fluorobut-3-en-1-amine hydrochloride exhibit reduced lipophilicity compared to non-fluorinated analogs, a phenomenon attributed to the polar C–F bond . Experimental log P values for similar compounds (e.g., MeCF₂CH₂OH) demonstrate that fluorination can lower lipophilicity by up to 1.5 units, enhancing aqueous solubility . This property is critical for pharmaceutical applications, where solubility affects bioavailability.

Thermal Stability

Applications in Pharmaceutical and Chemical Research

Drug Design and Medicinal Chemistry

The compound’s fluorine atom serves as a bioisostere for hydroxyl or methyl groups, modulating drug-receptor interactions. For example, fluorinated amines are explored as intermediates in antipsychotic agents, where fluorine’s electronegativity enhances binding affinity to dopamine receptors .

Metabolic Studies

Fluorine’s stability against metabolic oxidation makes this compound a candidate for radiolabeling in PET imaging. The ¹⁸F isotope could replace the natural fluorine atom, enabling tracking of metabolic pathways.

HazardPrecautionary Measure
Skin ContactWear nitrile gloves; wash with soap
InhalationUse fume hood; monitor air quality
StorageKeep in airtight container at 2–8°C

Emergency Response

In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Spills should be neutralized with sodium bicarbonate and absorbed in inert material .

Research Advancements and Future Directions

Lipophilicity Modulation

Recent studies demonstrate that replacing CF₃ groups with MeCF₂ in fluorinated compounds reduces lipophilicity without compromising metabolic stability . Applied to 2-fluorobut-3-en-1-amine hydrochloride, this strategy could optimize its pharmacokinetic profile for CNS drugs.

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